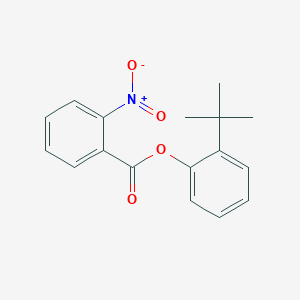

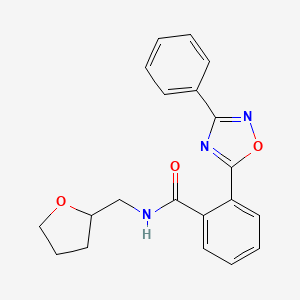

![molecular formula C12H8ClN3OS B5544247 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

説明

The compound “3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . These compounds have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .科学的研究の応用

Antitubercular Agents

The compound has been explored for its potential as an antitubercular agent . Derivatives of this compound have shown in vitro activity against strains of Mycobacterium tuberculosis, with some derivatives displaying minimum inhibitory concentration (MIC) values as low as 0.488 µM . This suggests that modifications of the thieno[2,3-d]pyrimidin-4-one scaffold could lead to potent antitubercular medications.

Cancer Treatment

In cancer research, derivatives of thieno[2,3-d]pyrimidin-4-one have been investigated as CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Some derivatives have shown superior cytotoxic activities against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer drugs .

Chalcogenation Chemistry

The compound serves as a precursor in chalcogenation chemistry . Chalcogenation refers to the introduction of a chalcogen (such as sulfur or selenium) into a molecule. This process is used to synthesize diversely substituted derivatives, which can have various applications in medicinal chemistry and materials science .

Molecular Docking Studies

Molecular docking studies have utilized thieno[2,3-d]pyrimidin-4-one derivatives to understand their interaction with biological targets. These studies help in predicting the binding affinity and orientation of these compounds within target sites, which is crucial for drug design and development .

Structure-Activity Relationship (SAR) Analysis

SAR analysis of thieno[2,3-d]pyrimidin-4-one derivatives has provided insights into how different substitutions affect biological activity. This information is valuable for optimizing the pharmacological properties of these compounds, leading to the development of more effective and safer drugs .

Drug-Likeness and Lead Optimization

The compound and its derivatives have been evaluated for their drug-likeness properties, such as the partition coefficient (Log P) and molecular weight. Compounds with a Log P value less than 4 and molecular weight less than 400 are considered to have good drug-like properties, which is important during the lead optimization phase of drug development .

作用機序

将来の方向性

特性

IUPAC Name |

3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIFIWRAGMFAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324074 | |

| Record name | 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Amino-5-(4-chloro-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

307340-75-6 | |

| Record name | 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)

![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)